1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN5O2S/c1-17(2)30-25(35)21-11-12-23-24(14-21)34-27(33(26(23)36)15-19-9-7-18(3)8-10-19)31-32-28(34)37-16-20-5-4-6-22(29)13-20/h4-10,13,17,21,23-24,27,31H,11-12,14-16H2,1-3H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZDRXAUHDRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazole and quinazoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: 1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Molecular Formula: C19H21FN4OS
- Molecular Weight: 372.5 g/mol
Structural Features
The compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological activity. The presence of fluorine and sulfur atoms in the structure may enhance its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. A study published in Molecules indicated that various synthesized triazole compounds demonstrated moderate to good activity against a range of microorganisms including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarity to active triazole derivatives suggests potential antimicrobial efficacy.
Anticancer Activity
The anticancer properties of quinazoline derivatives have been well documented. A review highlighted that compounds containing quinazoline structures exhibit activity against several cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth . For instance, studies have shown that quinazoline-based compounds can inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers.
Case Study: Quinazoline Derivatives in Cancer Treatment
In a study examining various quinazoline derivatives, it was found that these compounds could induce apoptosis in cancer cells while sparing normal cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that our compound may also exhibit similar anticancer effects.
Anti-inflammatory Activity
Triazole compounds have been investigated for their anti-inflammatory properties as well. Research indicates that triazoles can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Case Study: Triazole Compounds in Inflammation Models
In an experimental model of inflammation induced by lipopolysaccharide (LPS), triazole derivatives were shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating their potential as anti-inflammatory agents . Given the structural characteristics of our compound, it may possess similar properties.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
a. 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (Compound 8)
- Core Structure : Triazolo[4,3-c]quinazoline.
- Substituents : Cinnamoyl at position 6, methyl at position 3.
- Activity: Exhibits enhanced antimicrobial activity compared to non-cinnamoyl derivatives, highlighting the role of acyl groups in bioactivity .
b. Alkyl 2-(3-Substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) Acetate Derivatives (8a, 8b)
- Substituents : Chloroester-derived alkyl chains.
- Activity : Moderate antifungal activity, influenced by ester chain length .
- Comparison : The target compound’s isopropyl carboxamide may provide better metabolic stability compared to ester-linked groups.
Heterocyclic Compounds with Fluorinated Aromatic Substituents
a. 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1)
- Core Structure : Pyrazoline.
- Substituents : 4-Fluorophenyl at position 3.
- Comparison : Fluorine’s position (para vs. meta in the target compound) may alter electronic effects and binding kinetics.
b. Curcumin Analogues with Thiazolyl-Hydrazone Moieties (Compounds 6, 7)
- Core Structure : Curcumin-derived.
- Substituents : Thiazolyl-hydrazone.
- Activity : Broad-spectrum anti-flavivirus activity, targeting envelope proteins .
Structural Similarity Networks and Activity Prediction
Using SimilarityLab (), compounds sharing the Murcko scaffold (triazoloquinazoline) and Tanimoto coefficients ≥0.5 (Morgan fingerprints) were grouped:
Key Findings :
- Fluorinated aryl groups (e.g., 3-fluorophenyl) correlate with improved target engagement due to halogen bonding .
- Methyl groups (e.g., 4-methylphenyl) enhance metabolic stability but may reduce solubility .
Limitations of Structural Similarity in Bioactivity Prediction
- : Only 30% of structurally similar compounds share bioactivity, highlighting the role of substituent-specific interactions.
- : Minor structural changes (e.g., fluorine position) drastically alter docking affinities due to binding pocket residue interactions.
- Gene Expression : Structural similarity poorly predicts transcriptomic changes, as biological context heavily influences activity .
Data Tables
Table 1: Structural and Activity Comparison of Triazoloquinazoline Derivatives
Table 2: Tanimoto Similarity Scores (Morgan Fingerprints)
| Compound Pair | Tanimoto Coefficient | Structural Overlap |
|---|---|---|
| Target vs. Verminoside | 0.62 | Aryl sulfanyl groups |
| Target vs. Amphicoside | 0.58 | Triazoloquinazoline core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
